Cas no 1160574-67-3 (Ethyl 4-amino-3-bromo-5-fluorobenzoate)

Ethyl 4-amino-3-bromo-5-fluorobenzoate is a fluorinated benzoate ester derivative with a bromo and amino substituent, offering versatile reactivity for pharmaceutical and agrochemical synthesis. The presence of both electron-donating (amino) and electron-withdrawing (bromo, fluoro) groups enhances its utility as a building block in cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. The ethyl ester moiety improves solubility in organic solvents, facilitating downstream modifications. This compound is particularly valuable in the development of bioactive molecules, where its structural features enable precise tuning of electronic and steric properties. High purity and well-defined reactivity make it a reliable intermediate for research and industrial applications.
Ethyl 4-amino-3-bromo-5-fluorobenzoate structure
1160574-67-3 structure
Product Name:Ethyl 4-amino-3-bromo-5-fluorobenzoate
CAS No:1160574-67-3
MF:C9H9BrFNO2
MW:262.075665235519
MDL:MFCD11846088
CID:1088494
PubChem ID:50997978
Update Time:2025-06-22

Ethyl 4-amino-3-bromo-5-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-amino-3-bromo-5-fluorobenzoate
    • Benzoic acid, 4-amino-3-bromo-5-fluoro-, ethyl ester
    • EN300-7407756
    • 1160574-67-3
    • DTXSID90679229
    • CS-0329472
    • AB9196
    • MFCD11846088
    • Ethyl4-Amino-3-bromo-5-fluorobenzoate
    • MDL: MFCD11846088
    • Inchi: 1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
    • InChI Key: BHKBHSSXYVBUIT-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=CC(C(=O)OCC)=C1)F)N

Computed Properties

  • Exact Mass: 260.98007g/mol
  • Monoisotopic Mass: 260.98007g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.3Ų

Ethyl 4-amino-3-bromo-5-fluorobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019097764-10g
Ethyl 4-amino-3-bromo-5-fluorobenzoate
1160574-67-3 95%
10g
$521.86 2023-09-04
Alichem
A019097764-25g
Ethyl 4-amino-3-bromo-5-fluorobenzoate
1160574-67-3 95%
25g
$1031.68 2023-09-04
Fluorochem
037770-1g
Ethyl 4-amino-3-bromo-5-fluorobenzoate
1160574-67-3 95%
1g
£129.00 2022-03-01
Fluorochem
037770-5g
Ethyl 4-amino-3-bromo-5-fluorobenzoate
1160574-67-3 95%
5g
£378.00 2022-03-01
Fluorochem
037770-25g
Ethyl 4-amino-3-bromo-5-fluorobenzoate
1160574-67-3 95%
25g
£1116.00 2022-03-01
abcr
AB446592-1 g
Ethyl 4-amino-3-bromo-5-fluorobenzoate
1160574-67-3
1g
€226.30 2022-06-02
abcr
AB446592-5 g
Ethyl 4-amino-3-bromo-5-fluorobenzoate
1160574-67-3
5g
€579.20 2022-06-02
abcr
AB446592-1g
Ethyl 4-amino-3-bromo-5-fluorobenzoate; .
1160574-67-3
1g
€233.40 2024-04-20
abcr
AB446592-5g
Ethyl 4-amino-3-bromo-5-fluorobenzoate; .
1160574-67-3
5g
€586.30 2024-04-20
1PlusChem
1P000BZ7-1g
Benzoic acid, 4-amino-3-bromo-5-fluoro-, ethyl ester
1160574-67-3 95%
1g
$162.00 2025-02-18

Ethyl 4-amino-3-bromo-5-fluorobenzoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1160574-67-3)Ethyl 4-amino-3-bromo-5-fluorobenzoate
Order Number:A1107491
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:48
Price ($):321.0
Email:sales@amadischem.com

Additional information on Ethyl 4-amino-3-bromo-5-fluorobenzoate

Ethyl 4-Amino-3-Bromo-5-Fluorobenzoate: A Comprehensive Overview

Ethyl 4-amino-3-bromo-5-fluorobenzoate, with the CAS number 1160574-67-3, is a significant compound in the field of organic chemistry, particularly within the realm of aromatic esters. This compound has garnered attention due to its unique structural properties and potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials. The molecule consists of a benzoate ester group attached to a substituted benzene ring, with substituents at positions 3, 4, and 5: a bromine atom at position 3, an amino group at position 4, and a fluorine atom at position 5.

The synthesis of Ethyl 4-amino-3-bromo-5-fluorobenzoate typically involves multi-step processes that include nucleophilic aromatic substitution and esterification reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these transformations under mild conditions.

One of the most promising applications of this compound lies in its potential as an intermediate in drug discovery. The presence of multiple functional groups—namely the amino, bromo, and fluoro substituents—makes it highly versatile for further chemical modifications. For instance, the amino group can serve as a site for alkylation or acylation reactions, while the bromine atom can undergo substitution or elimination processes to introduce additional functionality.

Recent studies have highlighted the role of Ethyl 4-amino-3-bromo-5-fluorobenzoate in the development of novel materials with tailored electronic properties. The compound's aromatic system and substituent effects contribute to its unique electronic characteristics, making it a candidate for applications in organic electronics. For example, derivatives of this compound have been investigated for use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where their electronic behavior plays a critical role.

In addition to its synthetic and material applications, this compound has also been studied for its biological activity. Preclinical research has suggested that certain derivatives exhibit potent anti-inflammatory and antioxidant properties, which could pave the way for new therapeutic agents. Collaborative efforts between chemists and biologists are ongoing to explore these avenues further.

The stability and reactivity of Ethyl 4-amino-3-bromo-5-fluorobenzoate under various conditions have been extensively studied to optimize its handling and storage. It is generally stable under normal conditions but requires protection from moisture and light to prevent degradation. Proper storage practices are essential to maintain its integrity for long-term use in research and industrial settings.

In conclusion, Ethyl 4-amino-3-bromo-5-fluorobenzoate stands out as a valuable compound with diverse applications across multiple disciplines. Its structural complexity and functional diversity make it an attractive target for further research and development. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in both academic studies and industrial innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1160574-67-3)Ethyl 4-amino-3-bromo-5-fluorobenzoate
A1107491
Purity:99%
Quantity:5g
Price ($):321.0
Email